molecular formula C13H16N6O2S2 B2689610 N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034335-24-3

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Katalognummer: B2689610
CAS-Nummer: 2034335-24-3
Molekulargewicht: 352.43
InChI-Schlüssel: YYYCUXFQWIIVAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H16N6O2S2 and its molecular weight is 352.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is involved in advanced chemical synthesis processes, particularly in the creation of cyclic sulfonamides through intramolecular Diels-Alder reactions. These reactions are foundational in synthesizing novel cyclic compounds with potential applications in drug development and materials science. For example, this chemistry has been utilized to synthesize a histamine H3 receptor antagonist, showcasing its potential in therapeutic applications (Greig, Tozer, & Wright, 2001).

Inhibition of Human Carbonic Anhydrase Isozymes

The compound shows significant activity in inhibiting human carbonic anhydrase isozymes, which are crucial for maintaining pH balance in tissues and are therapeutic targets for treating conditions like glaucoma, epilepsy, and mountain sickness. Research has demonstrated its efficacy in inhibiting isozymes I, II, IX, and XII, indicating its potential as a therapeutic agent against various health conditions, including cancer due to its inhibition of tumor-associated isozymes (Alafeefy et al., 2015).

Hybrid Compound Development

The hybridization of sulfonamides with different pharmaceutically active heterocyclic moieties leads to the creation of sulfonamide hybrids, showing a wide variety of biological activities. This approach has been highlighted as a promising direction for developing new therapeutic agents, demonstrating the compound's versatility in drug development (Ghomashi et al., 2022).

Antimicrobial and Antiproliferative Agents

This compound derivatives have been explored as antimicrobial and antiproliferative agents. These derivatives, through their biological activity, provide insights into the development of new treatments for infections and cancer, underscoring the compound's potential in addressing a broad spectrum of diseases (Abd El-Gilil, 2019).

VEGFR-2 Inhibition

The compound's derivatives have also been investigated for their role in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. By blocking VEGFR-2, these compounds can potentially inhibit tumor growth and angiogenesis, offering a pathway to novel cancer treatments (Ghorab et al., 2016).

Eigenschaften

IUPAC Name

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2S2/c1-9(2)11(8-19-7-6-14-18-19)17-23(20,21)12-5-3-4-10-13(12)16-22-15-10/h3-7,9,11,17H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYCUXFQWIIVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.